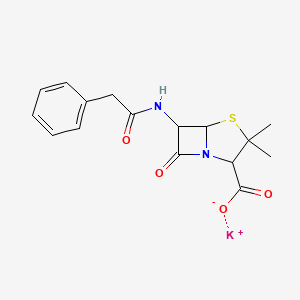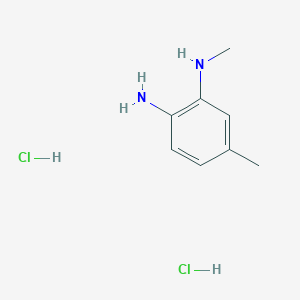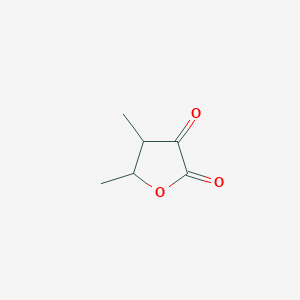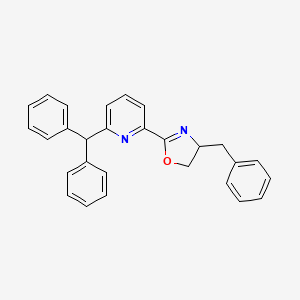
2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid is a complex organic compound with the molecular formula C22H34O12 It is a derivative of terephthalic acid, featuring multiple ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-(2-methoxyethoxy)ethanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the terephthalic acid react with the alcohol groups of 2-(2-methoxyethoxy)ethanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Production of terephthalic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid involves its interaction with specific molecular targets. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with other molecules, facilitating its use in drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalaldehyde: Similar structure but with aldehyde groups instead of carboxylic acids.
2,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid: Similar structure but with a single carboxylic acid group.
Uniqueness
2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery systems and advanced materials.
Properties
Molecular Formula |
C18H26O10 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,5-bis[2-(2-methoxyethoxy)ethoxy]terephthalic acid |
InChI |
InChI=1S/C18H26O10/c1-23-3-5-25-7-9-27-15-11-14(18(21)22)16(12-13(15)17(19)20)28-10-8-26-6-4-24-2/h11-12H,3-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
AXTCWDCBGCOWTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1C(=O)O)OCCOCCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)




![Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12510390.png)

